Cas no 66048-53-1 (2’,3’,5’-Tri-O-benzoyl Guanosine)

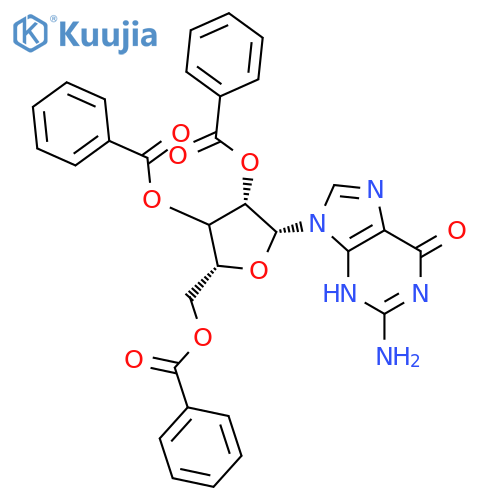

66048-53-1 structure

商品名:2’,3’,5’-Tri-O-benzoyl Guanosine

2’,3’,5’-Tri-O-benzoyl Guanosine 化学的及び物理的性質

名前と識別子

-

- Guanosine, 2',3',5'-tribenzoate

- 2’,3’,5’-Tri-O-benzoyl Guanosine

- 2’,3’,5’-Tri-O-benzo

- INS(1,2,4,5)P4

- 2',3',5'-Tri-O-benzoylguanosine

- DTXSID00984513

- SCHEMBL6883237

- 66048-53-1

- [(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

- NS00054894

- 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-[(benzoyloxy)methyl]tetrahydrofuran-3,4-diyl dibenzoate

- Guanosine 2',3',5'-tribenzoate

- EINECS 266-089-5

- 2',3',5'-Tri-O-benzoyl Guanosine

- 2-Imino-9-(2,3,5-tri-O-benzoylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol

- [(2R,3R,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

-

- インチ: InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)

- InChIKey: WZRBAVDJTYIQBI-UHFFFAOYSA-N

- ほほえんだ: Nc1nc2n(cnc2c(=O)[nH]1)C1OC(COC(=O)c2ccccc2)C(OC(=O)c2ccccc2)C1OC(=O)c1ccccc1

計算された属性

- せいみつぶんしりょう: 595.17000

- どういたいしつりょう: 595.17031277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 44

- 回転可能化学結合数: 11

- 複雑さ: 1100

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 173Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- ゆうかいてん: 252-256°C

- PSA: 177.72000

- LogP: 3.48860

2’,3’,5’-Tri-O-benzoyl Guanosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-209390-250 mg |

2',3',5'-Tri-O-benzoyl Guanosine, |

66048-53-1 | 250MG |

¥2,407.00 | 2023-07-11 | ||

| A2B Chem LLC | AH17429-1g |

2',3',5'-Tri-o-benzoyl guanosine |

66048-53-1 | 97% | 1g |

$142.00 | 2024-04-19 | |

| A2B Chem LLC | AH17429-25g |

2',3',5'-Tri-o-benzoyl guanosine |

66048-53-1 | 97% | 25g |

$1403.00 | 2024-04-19 | |

| A2B Chem LLC | AH17429-5g |

2',3',5'-Tri-o-benzoyl guanosine |

66048-53-1 | 97% | 5g |

$423.00 | 2024-04-19 | |

| TRC | T767990-2.5g |

2’,3’,5’-Tri-O-benzoyl Guanosine |

66048-53-1 | 2.5g |

$1315.00 | 2023-05-17 | ||

| TRC | T767990-250mg |

2’,3’,5’-Tri-O-benzoyl Guanosine |

66048-53-1 | 250mg |

$167.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-209390-250mg |

2',3',5'-Tri-O-benzoyl Guanosine, |

66048-53-1 | 250mg |

¥2407.00 | 2023-09-05 |

2’,3’,5’-Tri-O-benzoyl Guanosine 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

66048-53-1 (2’,3’,5’-Tri-O-benzoyl Guanosine) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬